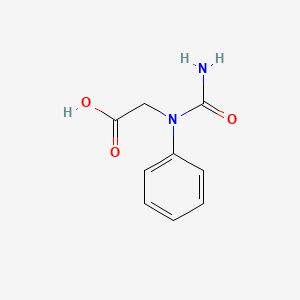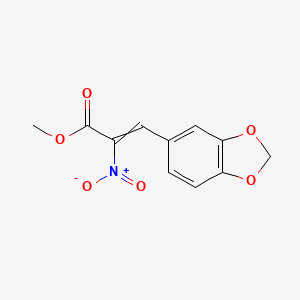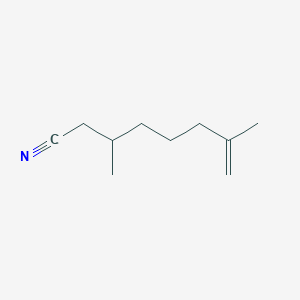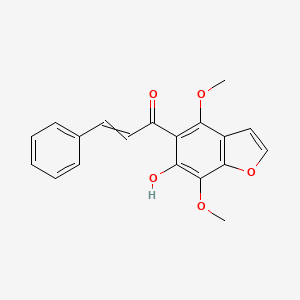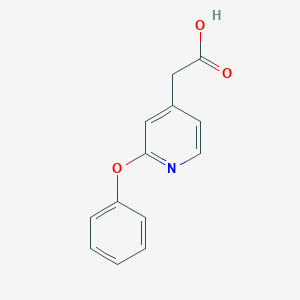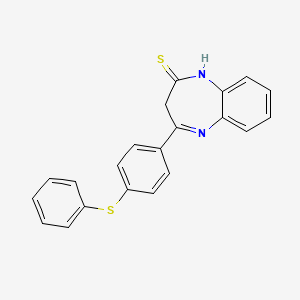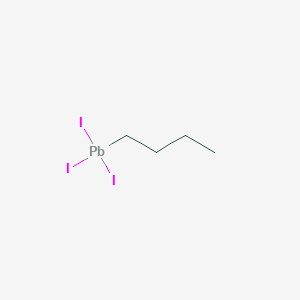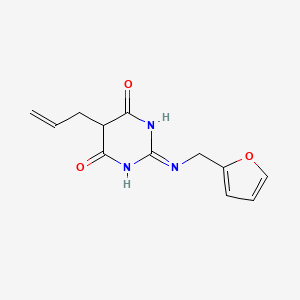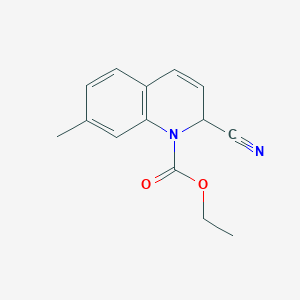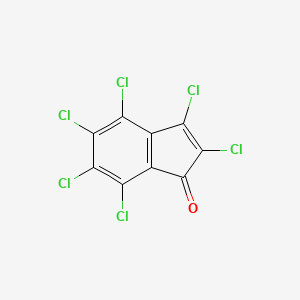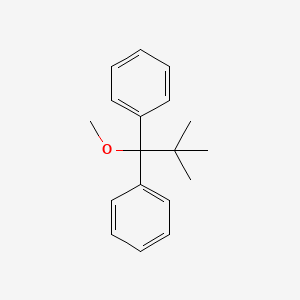![molecular formula C28H20O4S2 B14652555 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 41232-33-1](/img/structure/B14652555.png)
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthracene-9,10-dione with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .
化学反应分析
Types of Reactions
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives
科学研究应用
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of OLED materials and other optoelectronic devices .
作用机制
The mechanism of action of 1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like DNA topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .
相似化合物的比较
Similar Compounds
- 1,4-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione
- 1,4-Bis[(4-methylphenyl)amino]anthracene-9,10-dione
- 9,10-Bis(4-methoxyphenyl)anthracene
Uniqueness
1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence quantum yields and stability .
属性
CAS 编号 |
41232-33-1 |
|---|---|
分子式 |
C28H20O4S2 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
1,8-bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O4S2/c1-31-17-9-13-19(14-10-17)33-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)34-20-15-11-18(32-2)12-16-20/h3-16H,1-2H3 |
InChI 键 |
NFJARORZOGSJRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


